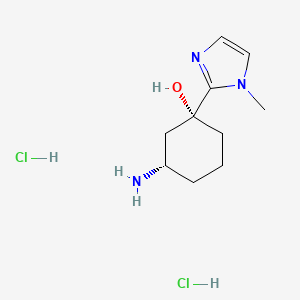

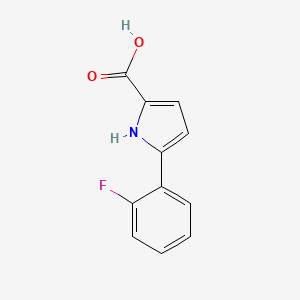

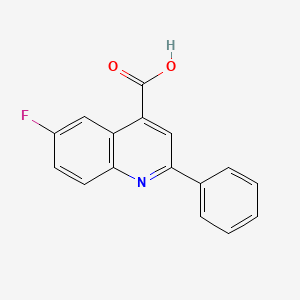

5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is a compound that has been mentioned in the context of organic synthesis . It’s an ether and can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .

Synthesis Analysis

There are several methods for synthesizing related compounds. For instance, “5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde” can be synthesized in one step by taking 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile as a main reactant and Raney nickel as a catalyst . The operation is simple, the reaction condition is mild, and the reaction steps are reduced .

Scientific Research Applications

Directing Effect in Ortho Lithiation

5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid exhibits a unique directing effect in ortho lithiation. The fluorine atom enhances the kinetic acidity of the neighboring position, influencing lithiation processes. This effect has been confirmed by semiempirical quantum chemical calculations (Faigl et al., 1998).

Synthesis and Activity in Analgesic and Antiinflammatory Agents

This compound is involved in the synthesis of certain analgesic and antiinflammatory agents. For example, derivatives of this compound demonstrated potency in acute and chronic animal models for antiinflammatory and analgesic activities, comparable to indomethacin, a nonsteroidal anti-inflammatory drug (Muchowski et al., 1985).

Fluorescence Properties in Carbon Dots

The compound contributes to the fluorescence properties of carbon dots. Research shows that similar organic fluorophores are main ingredients in carbon dots with high fluorescence quantum yields, expanding their applications in various fields (Shi et al., 2016).

Electrochromic Properties

1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, a related compound, demonstrates significant electrochromic properties. These properties are utilized in devices that switch colors upon application of voltage, indicating potential applications in smart windows and displays (Arslan et al., 2007).

Key Intermediates in HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids, closely related to the compound , serve as key intermediates in synthesizing HIV-1 entry inhibitors, showcasing their importance in antiviral drug development (Belov et al., 2017).

Structural Influence in Solid-State Networks

1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, structurally related to this compound, influence the formation of one-, two-, and three-dimensional networks in solid states. These structural variations can lead to different types of molecular assemblies, impacting material science applications (Lin et al., 1998).

Ligand Role in Catalyzed Reactions

Pyrrole-2-carboxylic acid, a compound similar to the focal chemical, acts as an effective ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. This indicates its utility in facilitating complex chemical reactions (Altman et al., 2008).

Mechanism of Action

Target of Action

Pyrrole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that pyrrole derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which pyrrole derivatives are often involved in, plays a crucial role in the synthesis of various biologically active compounds .

Pharmacokinetics

The safety data sheet for a similar compound, 5-chloro-2-fluorophenylboronic acid, suggests that it may be harmful if swallowed , indicating that its bioavailability and toxicity could be significant factors in its pharmacokinetics.

Result of Action

Pyrrole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-4-2-1-3-7(8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZSUKOMZPCEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)

![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)